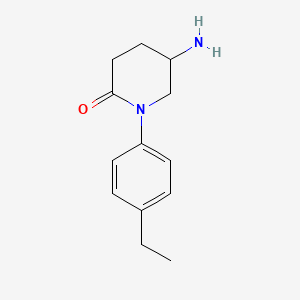

5-Amino-1-(4-ethylphenyl)piperidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18N2O |

|---|---|

Molecular Weight |

218.29 g/mol |

IUPAC Name |

5-amino-1-(4-ethylphenyl)piperidin-2-one |

InChI |

InChI=1S/C13H18N2O/c1-2-10-3-6-12(7-4-10)15-9-11(14)5-8-13(15)16/h3-4,6-7,11H,2,5,8-9,14H2,1H3 |

InChI Key |

JGIUHUQJTFTLKI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CCC2=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 5 Amino 1 4 Ethylphenyl Piperidin 2 One

Optimization of Reaction Conditions for Enhanced Yield and Purity

Catalyst Screening and Ligand Design for Specific Steps

The synthesis of 5-Amino-1-(4-ethylphenyl)piperidin-2-one involves critical steps where catalyst performance is paramount to achieving high yield and selectivity. A key transformation is often the introduction of the C5-amino group, which can be accomplished via reductive amination of a corresponding 5-keto precursor. Catalyst screening for this step is crucial for optimizing reaction efficiency.

Iridium-based catalysts have demonstrated high efficacy in the reductive amination of carbonyl compounds. kanto.co.jp For the synthesis of primary amines, catalysts bearing picolinamide (B142947) ligands are often suitable. kanto.co.jp The screening process would involve evaluating a panel of these catalysts under various conditions.

Ligand design plays a pivotal role in asymmetric synthesis, aiming to create a chiral environment around the metal center that preferentially generates one enantiomer of the product. For the stereoselective synthesis of the chiral C5-amine, the design of chiral ligands is essential. nih.gov Historically, C2-symmetric ligands have been dominant in asymmetric catalysis. nih.gov However, more recent developments have seen the rise of nonsymmetrical modular ligands, such as P,N-ligands, which have shown superior performance in many metal-catalyzed reactions. nih.gov The design process for a ligand intended for the synthesis of this compound would focus on creating a well-defined chiral pocket that can effectively differentiate between the two faces of the prochiral intermediate, such as an enamine or imine. nih.gov

Table 1: Illustrative Catalyst Screening for a Model Reductive Amination Reaction

| Catalyst/Ligand System | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Ir-PA1 | 80 | 20 | 12 | 95 | 92 (Primary Amine) |

| Ir-PA2 | 60 | 20 | 8 | 98 | 95 (Primary Amine) |

| Rh(COD)₂/MeO-BoQPhos | 50 | 10 | 16 | 92 | >99 (with 93:7 er) |

| RuCl₂(BINAP)/H₂ | 100 | 50 | 24 | 88 | 90 (Primary Amine) |

This table presents hypothetical data based on typical catalyst performance for analogous reactions to illustrate the screening process.

Isolation and Purification Techniques Pertinent to Synthetic Output

The presence of a basic amino group in this compound complicates its purification by traditional silica (B1680970) gel chromatography. Basic amines often exhibit strong interactions with the acidic silanol (B1196071) groups on the silica surface, leading to issues such as peak tailing, compound degradation, and yield loss. biotage.com

Several specialized techniques can be employed to overcome these challenges:

Modified Mobile Phase: A common strategy is to add a small amount of a competing amine, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase (e.g., DCM/MeOH). biotage.comscienceforums.net This additive neutralizes the acidic sites on the silica, reducing unwanted interactions and improving peak shape.

Alternative Stationary Phases: Using less acidic stationary phases like basic alumina (B75360) or amine-functionalized silica can be an effective alternative to standard silica gel for purifying basic compounds. biotage.com

Reversed-Phase Chromatography: For polar and ionizable compounds, reversed-phase flash chromatography can be highly effective. biotage.com By using a mobile phase with an alkaline pH, the amine is maintained in its neutral, free-base form, which increases its lipophilicity and retention, thereby improving separation. biotage.com

Acid-Base Extraction: A straightforward workup procedure involves washing the organic layer containing the product with a dilute acid solution (e.g., HCl). rochester.edu The basic amine is protonated and partitions into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Ion Exchange Chromatography: Strong Cation Exchange (SCX) chromatography is a powerful technique for purifying basic compounds. The crude mixture is loaded onto the SCX cartridge, where the protonated amine binds to the sulfonic acid groups. Impurities are washed away, and the pure product is then eluted by washing with a basic solution, such as ammonia in methanol. biotage.com

Stereoselective Synthesis of this compound

The C5 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Controlling the stereochemical outcome of the synthesis is critical, particularly for pharmaceutical applications.

Enantioselective/Diastereoselective Approaches to Chiral Centers

Achieving high stereoselectivity in the synthesis of substituted piperidines is a significant area of research. nih.gov Approaches can be broadly categorized as enantioselective, where a chiral catalyst or reagent creates a single enantiomer from a prochiral substrate, or diastereoselective, where a pre-existing chiral center in the molecule directs the stereochemistry of a newly formed center.

Several strategies can be envisioned for the stereoselective synthesis of the target molecule:

Catalytic Asymmetric Hydrogenation: An appropriately designed unsaturated precursor, such as an enamine or a 5-iminopiperidin-2-one, could be hydrogenated using a chiral catalyst (e.g., based on Rhodium, Ruthenium, or Iridium) to yield the desired enantiomer of the amine. researchgate.net

Diastereoselective Reduction: A substrate containing a chiral auxiliary can be reacted to form an intermediate imine, which is then reduced. The stereochemistry of the auxiliary directs the hydride attack to one face of the imine, leading to a diastereomerically enriched product.

Multicomponent Reactions: Advanced, one-pot multicomponent reactions can be designed to assemble the piperidin-2-one ring with high diastereoselectivity, establishing multiple stereocenters in a single operation. hse.ru

Auxiliary-Mediated or Catalytic Asymmetric Synthesis Strategies

Auxiliary-Mediated Synthesis: This classic strategy involves temporarily attaching a chiral auxiliary to the substrate to direct a stereoselective transformation. wikipedia.org For instance, a chiral glycine (B1666218) equivalent could be alkylated and then elaborated to form the piperidinone ring. Evans oxazolidinones are a well-known class of auxiliaries that have been successfully used in asymmetric aldol (B89426) and alkylation reactions, which could be adapted to build the chiral backbone of the target molecule. wikipedia.orgresearchgate.net After the key stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

Catalytic Asymmetric Synthesis: This modern approach utilizes a substoichiometric amount of a chiral catalyst to generate an enantiomerically enriched product. nih.gov This is often preferred over auxiliary-based methods due to higher efficiency and atom economy. yale.edu For the synthesis of this compound, a catalytic asymmetric conjugate addition of a nitrogen source to a suitable α,β-unsaturated lactam precursor could be a viable route. rsc.org Alternatively, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate could furnish a 3-substituted tetrahydropyridine (B1245486) with high enantioselectivity, which could then be converted to the target structure. nih.gov

Table 2: Comparison of Asymmetric Synthesis Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. wikipedia.org | High diastereoselectivity, well-established methods. researchgate.net | Requires additional steps for attachment and removal, not atom-economical. yale.edu |

| Chiral Catalyst | A substoichiometric amount of a chiral catalyst creates an enantiomerically enriched product. nih.gov | High atom economy, high turnover numbers, catalytic nature. yale.edu | Catalyst development can be challenging, may require optimization. |

| Biocatalysis | Enzymes (e.g., imine reductases, transaminases) are used to catalyze the reaction. rsc.org | High enantioselectivity, mild reaction conditions, environmentally friendly. | Substrate scope can be limited, enzyme stability may be an issue. |

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. rsc.org

Key principles that can be applied include:

Prevention: Designing synthetic routes that minimize waste generation from the outset is paramount. yale.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu Multicomponent reactions are excellent examples of atom-economical processes. nih.gov

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity. yale.edu This involves careful selection of reagents and solvents.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with greener alternatives such as water or supercritical CO₂, where possible. yale.edu

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. yale.edu Asymmetric catalysis, in particular, aligns with this principle by avoiding the use of stoichiometric chiral auxiliaries.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. yale.edunih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements, reducing the environmental and economic impact. yale.edu

Use of Renewable Feedstocks: While more challenging for complex molecules, sourcing starting materials from renewable biomass instead of depleting fossil fuels is a long-term goal. yale.edu

An electrochemical lactamization using CO₂ as a carbonyl source represents an innovative and eco-friendly approach that aligns with green chemistry principles. rsc.org Similarly, employing biocatalysis with enzymes like imine reductases (IREDs) can offer highly selective transformations under mild, aqueous conditions, significantly improving the greenness of the synthesis. rsc.org

Advanced Structural Characterization and Spectroscopic Elucidation of 5 Amino 1 4 Ethylphenyl Piperidin 2 One

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 5-Amino-1-(4-ethylphenyl)piperidin-2-one, the expected monoisotopic mass would be calculated based on its chemical formula, C13H18N2O. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield a measured m/z value for the protonated molecule [M+H]+. The close agreement between the measured exact mass and the theoretically calculated mass would confirm the molecular formula, ruling out other potential elemental compositions.

Table 1: Expected High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Chemical Formula | C13H18N2O |

| Calculated Monoisotopic Mass | 218.1419 g/mol |

| Ionization Mode | ESI or APCI |

| Adduct | [M+H]+ |

| Expected m/z | 219.1492 |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Comprehensive Structural Assignment

Two-dimensional NMR spectroscopy provides through-bond and through-space correlation data that is critical for unambiguously assigning the proton (¹H) and carbon (¹³C) chemical shifts and elucidating the complete bonding framework of the molecule.

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). Cross-peaks in a COSY spectrum reveal which protons are neighbors in a spin system. For this compound, this technique would be crucial for tracing the connectivity within the piperidinone ring and the ethyl group on the phenyl ring. For instance, the signal for the proton at the C5 position (bearing the amino group) would show correlations to the protons on the adjacent C4 and C6 positions.

The HSQC experiment maps protons directly to the carbons to which they are attached. Each cross-peak in an HSQC spectrum corresponds to a C-H bond. This technique allows for the direct assignment of carbon signals based on the previously assigned proton signals. It would clearly distinguish the methylene (B1212753) (CH2) and methine (CH) groups within the piperidinone ring and the ethylphenyl moiety from the non-protonated quaternary carbons.

The HMBC experiment detects correlations between carbons and protons that are separated by two or three bonds (²JCH or ³JCH). This is particularly useful for identifying connectivity across quaternary carbons (like the carbonyl carbon C2 and the ipso-carbon of the phenyl ring) and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the protons on C6 of the piperidinone ring to the carbonyl carbon at C2 and to the ipso-carbon of the attached phenyl ring, confirming the link between the ring systems.

NOESY and ROESY experiments detect correlations between protons that are close to each other in space, regardless of their bonding connectivity. These through-space interactions are critical for determining the stereochemistry and preferred conformation of the molecule. In the case of this compound, these experiments would reveal the relative orientation of the amino group at C5 with respect to the other substituents on the piperidinone ring, indicating whether it is in an axial or equatorial position in the dominant chair conformation of the ring.

Table 2: Expected NMR Correlation Types for Structural Elucidation

| Experiment | Correlation Type | Information Gained |

|---|---|---|

| COSY | ¹H-¹H | Identifies adjacent protons within spin systems (e.g., C3-H to C4-H). |

| HSQC | ¹H-¹³C (one bond) | Directly links protons to their attached carbons. |

| HMBC | ¹H-¹³C (multiple bonds) | Connects molecular fragments across quaternary carbons and heteroatoms. |

| NOESY/ROESY | ¹H-¹H (through space) | Determines stereochemistry and conformational preferences. |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Environment and Bonding Characteristics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local chemical environment.

In the FT-IR spectrum of this compound, a strong absorption band characteristic of the tertiary amide (lactam) carbonyl (C=O) stretch would be expected around 1650 cm⁻¹. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be observed around 2850-3100 cm⁻¹. Raman spectroscopy would complement this data, often providing stronger signals for the symmetric vibrations of the aromatic ring.

Table 3: Expected Vibrational Spectroscopy Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (NH2) | N-H Stretch | 3300 - 3500 |

| Aromatic/Aliphatic C-H | C-H Stretch | 2850 - 3100 |

| Tertiary Amide (C=O) | C=O Stretch | ~1650 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

The determination of a molecule's three-dimensional structure, including its absolute configuration and solid-state conformation, is most definitively achieved through single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, which are crucial for understanding a compound's steric and electronic properties.

For a chiral molecule such as this compound, which possesses a stereocenter at the 5-position of the piperidinone ring, X-ray crystallography would be invaluable in unambiguously assigning the R or S configuration of this center. Furthermore, the analysis would reveal the preferred conformation of the piperidin-2-one ring in the solid state, which is anticipated to adopt a distorted chair or boat conformation due to the presence of the sp2-hybridized carbonyl carbon. The orientation of the 4-ethylphenyl and amino substituents relative to the heterocyclic ring would also be precisely defined.

However, a thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature did not yield any reports of a crystal structure for this compound. The successful application of this technique is contingent upon the ability to grow single crystals of suitable quality, which can be a challenging and unpredictable process. Without such experimental data, any discussion of the compound's solid-state structure remains speculative.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated density (g/cm³) | Data not available |

This table is presented for illustrative purposes only. No actual crystallographic data for this compound has been found.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds and Conformational Studies in Solution

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features and conformational preferences of a molecule. For this compound, CD spectroscopy could be employed to:

Confirm the presence of chirality: A non-zero CD spectrum would confirm the enantiomeric nature of the compound.

Determine the absolute configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), it is often possible to assign the absolute configuration of the stereocenter(s).

Investigate conformational changes: The CD spectrum is sensitive to the solution-state conformation of the molecule. By monitoring changes in the spectrum as a function of solvent, temperature, or pH, insights into the conformational dynamics of the piperidin-2-one ring and the orientation of its substituents can be gained.

Despite the potential utility of CD spectroscopy in characterizing this compound, no published studies employing this technique for this specific compound could be located. Such an investigation would provide valuable information to complement the solid-state data from X-ray crystallography and offer a more complete picture of the compound's three-dimensional structure and behavior.

Table 2: Hypothetical Circular Dichroism Data for this compound

| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

|---|---|

| Data not available | Data not available |

| Data not available | Data not available |

This table is for illustrative purposes only. No experimental CD spectroscopic data for this compound has been found in the scientific literature.

Computational and Theoretical Investigations of 5 Amino 1 4 Ethylphenyl Piperidin 2 One

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental in elucidating the electronic properties and bonding characteristics of a molecule. For a comprehensive understanding of 5-Amino-1-(4-ethylphenyl)piperidin-2-one, Density Functional Theory (DFT) would be the method of choice, offering a good balance between computational cost and accuracy.

Density Functional Theory (DFT) Studies on Ground State Properties

DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be utilized to determine the optimized ground state geometry of this compound. This process minimizes the total electronic energy of the molecule to predict its most stable three-dimensional structure. Key geometric parameters, including bond lengths, bond angles, and dihedral angles, would be determined.

Table 1: Predicted Ground State Geometrical Parameters of this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2=O | ~ 1.23 Å |

| N1-C2 | ~ 1.35 Å | |

| N1-C6 | ~ 1.47 Å | |

| C5-N(amino) | ~ 1.46 Å | |

| N1-C(aryl) | ~ 1.40 Å | |

| Bond Angle | C6-N1-C2 | ~ 120° |

| O=C2-N1 | ~ 122° | |

| Dihedral Angle | C6-N1-C(aryl)-C(aryl) | Variable (depends on conformer) |

Analysis of Molecular Orbitals and Electronic Density Distributions

The electronic character of this compound can be further understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is indicative of the molecule's ability to donate electrons, while the LUMO represents its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

In this molecule, the HOMO is likely to be localized on the electron-rich amino group and the ethylphenyl ring, while the LUMO would be centered on the electron-deficient carbonyl group of the lactam ring. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would highlight the nucleophilic (electron-rich) and electrophilic (electron-poor) regions of the molecule. The amino group would represent a region of high negative potential (red/yellow), while the carbonyl oxygen would be a site of high positive potential (blue).

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.2 eV |

| HOMO-LUMO Gap | ~ 5.3 eV |

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine (B6355638) ring and the rotational freedom of the N-aryl bond and the amino group substituent mean that this compound can exist in multiple conformations.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

To explore the vast conformational space of this molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations would be employed. MM methods, using force fields like MMFF94 or AMBER, provide a rapid way to generate a large number of possible conformations. Following this, MD simulations can be performed to observe the dynamic behavior of the molecule over time at a given temperature, allowing for the exploration of different energy wells on the potential energy surface. These simulations would reveal the preferred orientations of the ethylphenyl and amino groups relative to the piperidine ring.

Identification of Stable Conformations and Interconversion Pathways

The low-energy conformations identified through MM and MD would be further optimized using DFT to obtain more accurate energy rankings. The piperidin-2-one ring can exist in various conformations, including chair, boat, and twist-boat forms. For N-arylpiperidones, studies have shown that the aryl group can adopt either an axial or equatorial position relative to the piperidine ring, with the preference being influenced by steric and electronic factors. lookchem.com The presence of the amino group at the C5 position will further influence these preferences. The energy barriers for interconversion between these stable conformers could be calculated to understand the dynamic equilibrium at room temperature.

Table 3: Relative Energies of Plausible Stable Conformers of this compound (Illustrative Data)

| Conformer | Piperidine Ring Conformation | Ethylphenyl Group Orientation | Amino Group Orientation | Relative Energy (kcal/mol) |

| 1 | Chair | Equatorial | Equatorial | 0.00 |

| 2 | Chair | Equatorial | Axial | 1.2 |

| 3 | Chair | Axial | Equatorial | 2.5 |

| 4 | Twist-Boat | - | - | 4.8 |

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the experimental characterization of a compound.

DFT calculations can be used to predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. The calculated frequencies for the C=O stretch of the lactam, the N-H stretches of the amino group, and the aromatic C-H and C=C stretching vibrations of the ethylphenyl ring would be of particular diagnostic value.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted chemical shifts, when compared to experimental data, can help confirm the structure and provide insights into the predominant conformation in solution. For example, the chemical shifts of the protons on the piperidine ring would be highly sensitive to their axial or equatorial positions and the orientation of the neighboring substituents.

Table 4: Predicted Key Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Technique | Feature | Predicted Value |

| IR Spectroscopy | C=O Stretch | ~ 1680 cm⁻¹ |

| N-H Stretch (amino) | ~ 3300-3400 cm⁻¹ (doublet) | |

| ¹H NMR | H (on C6, axial) | ~ 3.5 ppm |

| H (on C6, equatorial) | ~ 2.8 ppm | |

| ¹³C NMR | C=O (C2) | ~ 175 ppm |

| C(aryl) attached to N1 | ~ 140 ppm |

Theoretical Studies of Reaction Mechanisms Involving this compound

Theoretical chemistry provides indispensable insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are often difficult to observe experimentally. For a molecule such as this compound, computational studies could explore various potential reactions, such as N-acylation, alkylation, or reactions involving the lactam ring.

A typical theoretical investigation of a reaction mechanism would involve the following steps:

Mapping the Potential Energy Surface (PES): The PES represents the energy of the system as a function of the positions of its atoms. By mapping the PES, one can identify reactants, products, intermediates, and transition states. nih.gov

Locating Stationary Points: Reactants, products, and intermediates correspond to minima on the PES, while transition states are first-order saddle points. Computational algorithms are used to locate and optimize the geometries of these stationary points.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.

For example, a theoretical study could investigate the mechanism of acylation of the amino group on the piperidinone ring. The study would model the approach of an acylating agent, locate the transition state for the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, and calculate the activation energy for this step. Such a study could compare different acylating agents or reaction conditions (e.g., in the gas phase or in different solvents) to predict the most favorable reaction pathway. nih.gov These theoretical models can provide a detailed, atomistic-level understanding of the reaction dynamics. nih.gov

Chemical Reactivity and Derivatization of 5 Amino 1 4 Ethylphenyl Piperidin 2 One

Reactions at the 5-Amino Group

The primary aliphatic amino group at the C-5 position is the most nucleophilic site in the molecule, making it the primary target for a variety of chemical transformations. Its reactivity is characteristic of a typical primary amine.

Acylation and Alkylation Reactions

Acylation: The 5-amino group readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides. These reactions typically proceed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the acidic byproduct (e.g., HCl). youtube.com This process results in the formation of a stable amide linkage, yielding N-acylated derivatives. The reaction is generally high-yielding and is a common strategy for installing a wide range of functional groups. researchgate.net

Alkylation: Direct alkylation of the 5-amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. youtube.com Polyalkylation can be a significant side reaction, potentially leading to the formation of a quaternary ammonium (B1175870) salt. youtube.com Reductive amination offers a more controlled alternative for mono-alkylation, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ.

| Reaction Type | Typical Reagents | General Product Structure |

| Acylation | Acyl chloride (R-COCl), Base (e.g., Et₃N) | N-(1-(4-ethylphenyl)-6-oxo-piperidin-3-yl)amide |

| Acylation | Acid Anhydride (B1165640) ((RCO)₂O) | N-(1-(4-ethylphenyl)-6-oxo-piperidin-3-yl)amide |

| Alkylation | Alkyl Halide (R-X) | 5-(Alkylamino)-1-(4-ethylphenyl)piperidin-2-one |

| Dialkylation | Excess Alkyl Halide (R-X) | 5-(Dialkylamino)-1-(4-ethylphenyl)piperidin-2-one |

Formation of Imines, Amides, and Ureas

Imines: The primary amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule. libretexts.org The rate of imine formation is pH-dependent, with optimal rates often observed in weakly acidic conditions (pH 4-5). libretexts.org

Amides: Beyond simple acylation, the 5-amino group can participate in amide bond formation with carboxylic acids using standard peptide coupling reagents. luxembourg-bio.comresearchgate.net Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to facilitate nucleophilic attack by the amine. luxembourg-bio.com This method is fundamental in peptide synthesis and allows for the creation of complex amide derivatives under mild conditions. nih.govyoutube.com

Ureas: Substituted ureas can be synthesized by reacting the 5-amino group with isocyanates. This reaction is generally rapid and efficient, involving the nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate. organic-chemistry.org Alternatively, ureas can be formed from amines using safer, phosgene-free methods, such as reaction with potassium isocyanate in water or the carbonylation of amines with sources like carbon dioxide under catalytic conditions. rsc.orgrsc.org

| Reaction Type | Typical Reagents | General Product Structure |

| Imine Formation | Aldehyde (R-CHO) or Ketone (R₂C=O), Acid catalyst | 5-(Alkylideneamino)-1-(4-ethylphenyl)piperidin-2-one |

| Amide Formation | Carboxylic Acid (R-COOH), Coupling agent (e.g., DCC) | N-(1-(4-ethylphenyl)-6-oxo-piperidin-3-yl)amide |

| Urea Formation | Isocyanate (R-N=C=O) | 1-(1-(4-ethylphenyl)-6-oxo-piperidin-3-yl)-3-substituted urea |

| Urea Formation | Potassium Isocyanate (KOCN) | 1-(1-(4-ethylphenyl)-6-oxo-piperidin-3-yl)urea |

Diazotization and Subsequent Transformations

The reaction of the primary aliphatic 5-amino group with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures, would lead to diazotization. byjus.com Unlike aromatic primary amines which form relatively stable diazonium salts, aliphatic diazonium salts are exceedingly unstable. organic-chemistry.orglibretexts.org

The resulting aliphatic diazonium intermediate is expected to rapidly decompose, extruding nitrogen gas (N₂) to generate a secondary carbocation at the C-5 position of the piperidinone ring. organic-chemistry.org This highly reactive carbocation can then undergo several transformations, leading to a mixture of products:

Substitution: Nucleophilic attack by the solvent (e.g., water) or other nucleophiles present in the medium would yield substitution products, such as the corresponding 5-hydroxy derivative.

Elimination: Deprotonation from an adjacent carbon atom would result in the formation of an alkene, leading to a tetrahydropyridinone derivative.

Rearrangement: The secondary carbocation could potentially undergo hydride shifts or other rearrangements to form a more stable carbocation, although this is less likely within a constrained ring system.

Due to the high reactivity and non-selective nature of the carbocation intermediate, diazotization of the 5-amino group is not typically a synthetically useful transformation for producing a single, well-defined product.

| Reaction Pathway | Reagents | Intermediate | Potential Product Type(s) |

| Diazotization | NaNO₂, aq. H⁺, 0-5 °C | 1-(4-ethylphenyl)-6-oxopiperidin-3-yl]diazonium ion | 5-Hydroxy, 5-Halo, Tetrahydropyridinone derivatives |

Reactions of the Lactam Carbonyl Group

The lactam group is a cyclic amide and possesses a resonance-stabilized but still electrophilic carbonyl carbon. Its reactivity is centered on nucleophilic attack at this carbonyl group, which can lead to ring-opening, or on the reduction of the carbonyl itself.

Hydrolysis and Ring-Opening Reactions

The amide bond within the lactam ring can be cleaved through hydrolysis under either acidic or basic conditions, resulting in a ring-opened product. researchgate.net The six-membered δ-lactam ring is relatively stable compared to smaller, more strained lactams (e.g., β-lactams), and thus requires relatively harsh conditions for hydrolysis. nih.gov

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. Subsequent proton transfers and cleavage of the C-N bond lead to the formation of a δ-amino carboxylic acid derivative.

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., refluxing aqueous NaOH), a hydroxide (B78521) ion attacks the carbonyl carbon to form a tetrahedral intermediate. The ring opens by cleavage of the C-N bond to generate an amide anion, which is then protonated upon workup to yield the sodium salt of the amino acid.

In both cases, the final product after neutralization is 4-amino-5-(4-ethylphenylamino)pentanoic acid .

| Reaction Type | Conditions | Product |

| Acidic Hydrolysis | Strong Acid (e.g., HCl, H₂SO₄), H₂O, Heat | 4-Amino-5-(4-ethylphenylamino)pentanoic acid |

| Basic Hydrolysis | Strong Base (e.g., NaOH, KOH), H₂O, Heat | 4-Amino-5-(4-ethylphenylamino)pentanoic acid (as carboxylate salt) |

Reduction Strategies

The lactam carbonyl group is less reactive than a ketone or ester and requires powerful reducing agents for transformation. The most common reduction of a lactam involves the complete conversion of the carbonyl group (C=O) to a methylene (B1212753) group (CH₂).

This transformation is typically achieved using strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The reaction proceeds via a complex mechanism involving the formation of an aluminum-coordinated intermediate, which is then reduced. The final product of this exhaustive reduction is the corresponding cyclic amine, 1-(4-ethylphenyl)piperidine-5-amine . Milder reducing agents, such as sodium borohydride, are generally not reactive enough to reduce the amide functionality of the lactam.

| Reaction Type | Reagent | Solvent | Product |

| Complete Reduction | Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O | 1-(4-ethylphenyl)piperidine-5-amine |

Reactions at the Aromatic Ring (4-ethylphenyl)

The 4-ethylphenyl group, being an electron-rich aromatic system, is amenable to a variety of substitution reactions. The ethyl group is an activating, ortho-, para-directing substituent, and the nitrogen atom of the piperidinone ring can also influence the aromatic ring's reactivity through resonance.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for the functionalization of aromatic rings. rsc.org In the case of 5-Amino-1-(4-ethylphenyl)piperidin-2-one, the ethyl group and the nitrogen of the lactam both activate the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions relative to the ethyl group. However, the position para to the ethyl group is occupied by the piperidinone substituent, making the two positions ortho to the ethyl group the most likely sites for substitution. The nitrogen of an N-acyl group is a less powerful activator than a simple amino group due to resonance with the carbonyl group, which delocalizes the nitrogen's lone pair. ucalgary.ca

Common electrophilic aromatic substitution reactions that could be applied to this molecule include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of a halogen (e.g., -Br, -Cl) using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Friedel-Crafts Acylation: Attachment of an acyl group (-COR) to the ring, usually with an acyl halide or anhydride and a strong Lewis acid catalyst like aluminum chloride. wikipedia.orgmt.com

Friedel-Crafts Alkylation: Addition of an alkyl group (-R), though this reaction is prone to polyalkylation and carbocation rearrangements. youtube.com

The specific conditions for these reactions would need to be optimized to achieve selective monosubstitution and avoid potential side reactions. The interplay between the activating effects of the ethyl group and the N-acyl group will determine the precise regioselectivity of these transformations.

Palladium-Catalyzed Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.orgnih.gov To utilize these reactions, the 4-ethylphenyl ring of this compound would first need to be functionalized with a suitable group, typically a halide (e.g., -Br, -I) or a triflate (-OTf), via electrophilic aromatic substitution as described above. Once functionalized, a variety of coupling reactions can be employed to introduce further diversity.

Suzuki-Miyaura Coupling: This reaction pairs the halo- or triflate-substituted derivative with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. nih.govrsc.org This is a versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. researchgate.netyoutube.com The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst. nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern synthetic chemistry for the formation of C-N bonds. wikipedia.org A halo-substituted derivative of the target molecule could be coupled with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles in the presence of a palladium catalyst and a suitable ligand. atlanchimpharma.comnih.gov This would allow for the introduction of a second nitrogen-containing substituent on the aromatic ring. The mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

The choice of ligand is crucial in these palladium-catalyzed reactions, influencing catalyst stability, reactivity, and the scope of compatible coupling partners. rsc.org Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate these transformations. nih.gov

Stereochemical Outcomes of Reactions: Diastereoselectivity and Enantioselectivity

The stereochemistry of reactions involving this compound is of significant interest due to the presence of a stereocenter at the 5-position of the piperidinone ring. Reactions occurring at the piperidinone core or at the amino group can be influenced by this existing stereocenter, leading to diastereoselective outcomes.

While specific studies on the stereochemical outcomes of reactions on this compound are not available, research on related 5-aminopiperidin-2-one (B114697) systems provides valuable insights. For instance, diastereoselective C-alkylation of N-protected 5-aminopiperidin-2-ones has been reported to proceed with cis selectivity. This indicates that the existing stereocenter can effectively control the facial selectivity of reactions at adjacent positions.

Reactions at the aromatic ring are less likely to be directly influenced by the stereocenter at the 5-position of the distant piperidinone ring. However, if a chiral catalyst or reagent is employed in these reactions, enantioselective functionalization of the aromatic ring could potentially be achieved.

Computational studies, such as Density Functional Theory (DFT), can be powerful tools for predicting and understanding the stereochemical outcomes of these reactions. nih.govacs.orgrsc.org By modeling the transition states of different reaction pathways, it is possible to determine the energetic preferences for the formation of specific stereoisomers.

Investigation of Reaction Kinetics and Thermodynamic Profiles

A comprehensive understanding of the chemical reactivity of this compound requires an analysis of the kinetics and thermodynamics of its reactions.

Reaction Kinetics: Kinetic studies would provide information on the rates of the reactions discussed above. For electrophilic aromatic substitution, kinetic analysis could quantify the activating effect of the N-(4-ethylphenyl)piperidin-2-one moiety and allow for a comparison with other substituted benzenes. For palladium-catalyzed coupling reactions, kinetic studies could help in optimizing reaction conditions (e.g., catalyst loading, temperature, reaction time) and in elucidating the rate-determining step of the catalytic cycle.

Currently, there is a lack of specific experimental kinetic and thermodynamic data for reactions involving this compound in the scientific literature. Future research in this area would be valuable for a more complete understanding of its chemical behavior and for the rational design of synthetic routes to its derivatives.

Future Research Directions and Unexplored Avenues for 5 Amino 1 4 Ethylphenyl Piperidin 2 One

Exploration of Novel Synthetic Methodologies

The advancement of synthetic organic chemistry offers new, more efficient, and sustainable ways to construct complex molecules. For 5-Amino-1-(4-ethylphenyl)piperidin-2-one, moving beyond traditional batch synthesis is a crucial next step.

Flow Chemistry: Continuous flow synthesis presents a significant opportunity to improve the production of this compound. This methodology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. A potential multi-step flow synthesis could be envisioned, starting from commercially available precursors, thereby enabling scalable and on-demand production.

Photocatalysis: The use of visible-light photocatalysis could open up novel reaction pathways for the synthesis and derivatization of the piperidin-2-one core. For instance, photocatalytic C-H activation could be explored for the late-stage functionalization of the phenyl or piperidine (B6355638) rings, providing access to a wider range of derivatives that are difficult to synthesize using conventional methods.

| Methodology | Potential Advantages |

| Flow Chemistry | Increased yield and purity, enhanced safety, scalability |

| Photocatalysis | Access to novel derivatives, mild reaction conditions |

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques like NMR and mass spectrometry are essential for routine characterization, advanced methods can provide unparalleled insights into the solid-state structure and dynamics of this compound.

Solid-State NMR (ssNMR): This technique can elucidate the structure and intermolecular interactions of the compound in its crystalline form. Understanding the solid-state conformation and packing is crucial for predicting its physical properties, such as solubility and stability, which are vital for any potential application.

Neutron Diffraction: To precisely locate the positions of hydrogen atoms, particularly those of the amino group and the chiral center, neutron diffraction studies would be invaluable. This information is critical for understanding hydrogen bonding networks and the molecule's interaction with its environment.

Deeper Theoretical Insights into Reactivity and Structure-Property Relationships

Computational chemistry provides a powerful tool to predict and understand the behavior of molecules. For this compound, theoretical studies can guide experimental work and accelerate the discovery of new properties.

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the molecule's electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential. These calculations can predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of new synthetic derivatization strategies.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of intramolecular and intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the compound's crystal packing and its interactions with other molecules.

| Theoretical Method | Predicted Properties |

| DFT | Electronic structure, reactivity, spectroscopic properties |

| QTAIM | Nature of chemical bonds and non-covalent interactions |

Expansion of Derivatization Strategies for Broader Chemical Space Exploration

The existing structure of this compound serves as a scaffold for the creation of a diverse library of new compounds. A systematic exploration of its chemical space is warranted.

Amino Group Functionalization: The primary amino group is a key site for derivatization. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of functional groups, potentially modulating the molecule's biological activity or material properties.

Aromatic Ring Substitution: The 4-ethylphenyl group can be further functionalized through electrophilic aromatic substitution reactions. Introducing different substituents on the phenyl ring would allow for fine-tuning of the molecule's electronic and steric properties.

Potential Non-Biological Material Science Applications

While many piperidine derivatives are explored for their biological activity, the unique structure of this compound suggests potential applications in material science.

Monomer for Polymer Synthesis: The presence of the amino group and the lactam ring opens up the possibility of using this compound as a monomer for the synthesis of novel polyamides or other polymers. The resulting polymers could possess interesting thermal or mechanical properties due to the rigid piperidine and aromatic moieties.

Precursor for Polymer Additives: Derivatives of this compound could be investigated as additives for existing polymers. For example, they could act as stabilizers, plasticizers, or even as components in functional materials such as organic light-emitting diodes (OLEDs) or sensors, depending on their photophysical and electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.